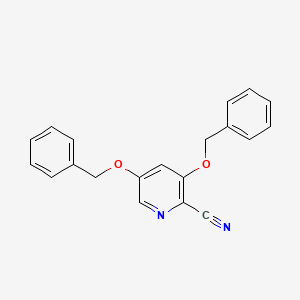









|
REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[H][H].Cl[C:14]1[C:15]([C:21]#[N:22])=[N:16][CH:17]=[C:18](Cl)[CH:19]=1>C1COCC1>[CH2:1]([O:8][C:14]1[C:15]([C:21]#[N:22])=[N:16][CH:17]=[C:18]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
|
Name
|
|
|
Quantity
|
6.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is re-cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
is transferred to an unfocussed Mars 5 CEM microwave reactor to 190° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is quenched with H2O
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
washed with 2M Na2CO3, H2O and saturated aqueous NaCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
The crude solid is purified over silica (EtOAc:heptane, gradient 1:1 to 1:0)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC=C(C1)OCC1=CC=CC=C1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |